molecular formula C16H11N3O6S B2607634 Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477539-05-2

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2607634
CAS No.: 477539-05-2
M. Wt: 373.34
InChI Key: JYNNDOKENZJXOH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole ring conjugated with a 5-nitrofuran carboxamide moiety and a methyl benzoate group. This structure integrates pharmacophoric elements known for antimicrobial and antiparasitic activities, particularly due to the nitro group’s electron-withdrawing properties and the thiazole ring’s ability to participate in hydrogen bonding .

Properties

IUPAC Name

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNNDOKENZJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Nitrofuran Derivative Synthesis: The nitrofuran moiety is often prepared by nitration of furan derivatives, followed by carboxylation to introduce the carboxamido group.

    Coupling Reactions: The final step involves coupling the nitrofuran derivative with the thiazole ring, followed by esterification with methyl 4-aminobenzoate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three key reactive functional groups:

Methyl Ester Group

  • Hydrolysis : Under acidic or basic conditions, the ester can undergo saponification to form the corresponding benzoic acid.

  • Nucleophilic substitution : The ester may participate in nucleophilic acyl substitution reactions (e.g., with amines) to form amides or other derivatives.

Amide Group

  • Hydrolysis : The amide bond between the nitrofuran and thiazole moieties can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

  • Aminolysis : Reaction with amines or hydrazines could lead to amide bond cleavage or rearrangement .

Nitro Group

  • Reduction : The nitro group in the nitrofuran moiety can be reduced to an amine using standard reducing agents (e.g., H2/Pd or Fe/HCl), potentially altering the compound’s antimicrobial activity .

  • Electrophilic substitution : The nitro group may direct electrophilic substitution on the furan ring, though this is less common due to steric and electronic effects.

Spectroscopic Characterization

Key spectroscopic data for structural analysis include:

  • NMR :

    • Methyl ester protons: δ ~3.8–4.0 ppm (singlet).

    • Aromatic protons (benzoate/thiazole): δ ~7.0–8.5 ppm (multiplets).

    • Thiazole ring protons: δ ~7.5–8.0 ppm (aromatic region).

  • FT-IR :

    • Carbonyl (C=O) stretch: ~1700–1750 cm⁻¹ (ester and amide).

    • Nitro (NO₂) stretch: ~1500–1600 cm⁻¹ (asymmetric and symmetric vibrations).

    • Amide (N-H) stretch: ~3300–3500 cm⁻¹.

Antimicrobial Activity

The thiazole and nitrofuran moieties contribute to antimicrobial properties. The nitro group generates reactive oxygen species (ROS), disrupting bacterial cells, while the thiazole may inhibit enzyme systems .

Electrochemical Reduction

Nitrofuran derivatives like this compound often undergo electrochemical reduction of the nitro group, mimicking enzymatic activation (e.g., by Ddn in Mycobacterium tuberculosis). This reduction is critical for antitubercular activity, as seen in similar nitroaromatics .

Comparison of Functional Group Reactivity

Functional Group Reactivity Type Conditions Key Products
Methyl Ester HydrolysisAcidic/Basic (H2O, heat)Benzoic acid
Amide Hydrolysis/AminolysisAcidic/Basic (H2O, NH3)Carboxylic acid + amine
Nitro Group ReductionH2/Pd, Fe/HCl, or LiAlH4Amine derivative

Research Findings

  • Structure-Activity Relationships : Substituents on the benzoate or thiazole rings (e.g., electron-withdrawing groups like nitro) enhance antimicrobial activity by modulating lipophilicity and electronic effects .

  • Mechanistic Insights : The nitro group’s reduction potential correlates with biological activity, as demonstrated by cyclic voltammetry studies on similar nitroaromatics .

Scientific Research Applications

Biological Activities

1. Antibacterial Properties
Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate has demonstrated notable antibacterial activity against a range of bacterial strains. Research indicates that derivatives of thiazole, including this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antifungal Activity
In addition to its antibacterial effects, this compound also exhibits antifungal properties. Studies have reported that thiazole derivatives can effectively combat fungal infections caused by Candida species. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure enhance antifungal efficacy, indicating a promising avenue for developing new antifungal agents .

Drug Development Potential

Given its biological activities, this compound holds promise as a lead compound in drug development. The versatility of thiazole derivatives in pharmaceutical applications makes them attractive candidates for further modification and optimization. Researchers are actively exploring the potential of these compounds to develop novel antibiotics that can overcome resistance mechanisms seen in pathogenic bacteria .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiazole derivatives, including this compound, against various bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 1.95 to 15.62 μg/mL against Bacillus subtilis and Micrococcus luteus. These findings suggest that structural modifications can enhance the activity of thiazole-based compounds .

Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of thiazole derivatives against Candida albicans. The study found that certain modifications led to enhanced antifungal activity, with some compounds exhibiting MIC values lower than those of established antifungal agents such as fluconazole. This highlights the potential for developing new treatments for fungal infections using thiazole scaffolds .

Mechanism of Action

The biological activity of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is primarily attributed to its ability to interact with cellular components:

    Molecular Targets: The compound can target bacterial enzymes and DNA, disrupting essential biological processes.

    Pathways Involved: It may inhibit nucleic acid synthesis or interfere with protein function, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of 5-nitrofuran , thiazole , and methyl benzoate groups. Below is a comparative analysis with key analogs from published studies:

Thiazole-Based Derivatives with Urea Linkages

Compounds such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) (Molecules, 2013) share the thiazole core but differ in substituents and functional groups:

  • Key Differences: Substituents: The target compound uses a 5-nitrofuran carboxamide group, whereas analogs 10d and 10f employ urea linkages with trifluoromethyl or chlorophenyl groups. Synthetic Yields: Analogs 10d and 10f achieved high yields (>89%) due to optimized coupling reactions, while the synthesis of nitrofuran-thiazole hybrids often requires stringent conditions (e.g., Na₂S₂O₅ in DMF), as seen in benzimidazole-thiazole analogs .

Benzimidazole-Thiazole Hybrids

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate (Journal of Advanced Biomedical and Pharmaceutical Sciences, 2020) shares the methyl benzoate group but replaces the nitrofuran-thiazole system with a benzimidazole ring:

  • Key Differences: Bioactivity: Benzimidazoles are known for antitumor and antiviral activity, whereas nitrofuran-thiazole hybrids are more commonly studied for antiparasitic applications.

Physicochemical Properties

A hypothetical comparison based on structural features:

Property Target Compound Analog 10d Benzimidazole Hybrid
Molecular Weight (g/mol) ~387.3 (calculated) 548.2 ~296.3
Key Functional Groups Nitrofuran, thiazole, methyl benzoate Thiazole, trifluoromethyl, urea Benzimidazole, methyl benzoate
Bioactivity Focus Antimicrobial (predicted) Anticancer (hypothesized) Antiviral

Biological Activity

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a compound that has drawn attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₄S
Molecular Weight293.33 g/mol
Density1.417 g/cm³
Boiling Point348.8 ºC
Melting PointNot Available

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. The compound's structure suggests potential efficacy against a range of bacteria and fungi.

  • Antibacterial Activity :
    • A study reported that derivatives of thiazole exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied significantly among different compounds, with some showing potent activity comparable to established antibiotics .
    • Specifically, compounds with a nitrofuran moiety demonstrated enhanced antibacterial properties, likely due to the presence of electron-withdrawing groups that facilitate interaction with bacterial enzymes .
  • Antifungal Activity :
    • Similar thiazole compounds have shown antifungal activity, although the efficacy was generally lower compared to their antibacterial counterparts. The presence of a nitrofuran group may contribute to this activity by disrupting fungal cell wall synthesis .

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of thiazole derivatives indicates that some compounds can inhibit cancer cell proliferation. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound were tested on various cancer cell lines, showing IC50 values ranging from 8.3 µg/ml to 16.9 µg/ml, indicating significant cytotoxic effects .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Protein Synthesis : Some studies suggest that thiazole derivatives may inhibit bacterial protein synthesis pathways, leading to bacterial cell death.
  • Disruption of Cell Wall Synthesis : The presence of nitrofuran may interfere with the synthesis of peptidoglycan in bacterial cell walls, contributing to its antibacterial effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comprehensive screening of various thiazole derivatives indicated that compounds with specific substitutions showed enhanced antimicrobial activity against both Staphylococcus aureus and Escherichia coli, with MIC values as low as 15.625 μM for certain derivatives .
  • Cytotoxicity Study :
    • In vitro tests on A549 lung cancer cells revealed that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Q & A

Basic Question: What are the standard synthetic routes for preparing Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate?

Methodological Answer:
The synthesis typically involves coupling reactions between thiazole and benzoate precursors. For example:

  • Step 1: Synthesize the thiazole-4-carboxamide intermediate by reacting 5-nitrofuran-2-carboxylic acid with a thiazole-4-amine derivative under amide-forming conditions (e.g., using coupling agents like EDC/HOBT in DMF) .
  • Step 2: Attach the thiazole-carboxamide moiety to the methyl benzoate scaffold via Suzuki-Miyaura or nucleophilic aromatic substitution. demonstrates similar procedures using Na₂S₂O₅ in DMF for cyclization .
  • Characterization: Confirm purity via melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS), as shown in and for analogous thiazole derivatives .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify structural integrity, particularly the nitrofuran, thiazole, and benzoate moieties. provides examples of NMR spectral assignments for thiazole-carboxamide derivatives .
  • Mass Spectrometry (MS): HRMS or ESI-MS confirms molecular weight and fragmentation patterns. For instance, reports HRMS data for methyl benzoate derivatives with thiazole substituents .
  • Wavefunction Analysis (Multiwfn): Employ computational tools like Multiwfn to analyze electron density, electrostatic potential, and orbital composition (e.g., to study nitro group effects on reactivity) .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity: Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation routes) based on structurally related compounds ( ). Use fume hoods, gloves, and eye protection .
  • Emergency Protocols: Follow guidelines for skin/eye contact (e.g., rinsing with water for 15 minutes) and consult Safety Data Sheets (SDS) for spill management, as outlined in .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

Methodological Answer:

  • Substituent Variation: Modify the nitrofuran, thiazole, or benzoate moieties. explores SAR by altering methoxy groups on phenyl rings to enhance CYP3A4 inhibition .
  • Pharmacological Assays: Test derivatives against target enzymes (e.g., antifungal or CYP450 isoforms) using in vitro assays. uses molecular docking to correlate substituent effects with antifungal activity .
  • Data Analysis: Apply statistical tools (e.g., IC₅₀ comparisons, regression models) to identify critical substituents.

Advanced Question: How can computational methods predict this compound's electronic properties and bioactivity?

Methodological Answer:

  • Multiwfn Analysis: Calculate electron localization function (ELF) and electrostatic potential (ESP) to map reactive sites (e.g., nitro group electron-withdrawing effects) .
  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., CYP3A4 or fungal enzymes). validates docking results with experimental IC₅₀ values .
  • Density Functional Theory (DFT): Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Advanced Question: How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Variable Control: Replicate experiments under standardized conditions (e.g., solvent, temperature, assay type). highlights the impact of crystallization solvents on compound stability .
  • Structural Confirmation: Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities, as in ’s benzothiazole derivatives .
  • Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PCA) to identify outliers or confounding variables .

Advanced Question: What strategies improve solubility or bioavailability of this compound?

Methodological Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzoate or thiazole rings. synthesizes piperazinyl derivatives to enhance water solubility .
  • Prodrug Design: Convert the methyl ester to a hydrolyzable prodrug (e.g., ethyl ester) for controlled release, as shown in for similar benzoate esters .
  • Formulation Studies: Use nanoemulsions or cyclodextrin inclusion complexes, guided by logP calculations from Multiwfn .

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